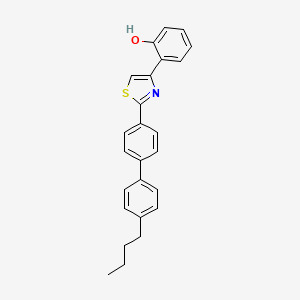

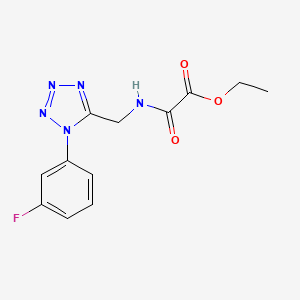

![molecular formula C21H37BO B2897265 甲氧基-双(2,6,6-三甲基-3-双环[3.1.1]庚基)硼烷 CAS No. 99438-28-5](/img/structure/B2897265.png)

甲氧基-双(2,6,6-三甲基-3-双环[3.1.1]庚基)硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This compound is an organoborane compound, which is prepared from excess α-pinene, borane dimethylsulfide, and methanol via the formation of an intermediate diisocampheylborane .Chemical Reactions Analysis

This compound can be used as a reagent for the construction of C-C bonds in asymmetric synthesis . It can also be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 351.5±25.0 °C . The molecular weight is 286.3 .科学研究应用

催化和合成

有机硼烷在催化中发挥着关键作用,特别是在不对称氢化和氢硼化反应中。例如,对映体纯的有机硼烷化合物用于合成二膦,二膦与铑偶联后,在烯烃和酮的氢化反应中表现出优异的对映选择性 (Maienza 等,1999)。这些过程对于创建手性分子至关重要,手性分子在药物和精细化学品开发中很重要。

高分子科学

高分子科学领域从有机硼烷的独特性质中受益匪浅。带有有机硼烷侧臂的胺双(酚盐)二苄基钛配合物使 α-烯烃的活性聚合和嵌段共聚成为可能,从而得到具有精确结构控制的高分子量聚合物和共聚物 (Tshuva 等,2001)。这项技术为设计具有特定机械、热和耐化学性能的材料开辟了新的可能性。

新型化学结构和反应

对有机硼烷的研究导致了新型化学结构和反应的发现。例如,通过涉及有机锡化合物和硼烷的反应合成苯和吡啶二硼酸,展示了有机硼烷在创建复杂的含硼分子方面的多功能性 (Mandolesi 等,2002)。此类化合物在交叉偶联反应中很有价值,交叉偶联反应是现代合成有机化学的基石。

先进材料

有机硼烷是先进材料开发中不可或缺的一部分。例如,由特定配体配位的平面、三配位的硼氢化物由于氮到硼的显着 π 供电子而表现出有趣的电子特性,表明在材料科学中具有潜在应用,包括光电和催化 (Song 等,2012)。

环境化学

有机硼烷还在环境化学中得到应用,正如使用涉及有机硼烷的受阻路易斯对进行化学计量 CO2 还原的研究所示,该研究提供了有关 CO2 捕获和转化潜在策略的见解 (Sgro 等,2012)。这项研究对于开发可持续的方法来减轻气候变化影响至关重要。

属性

IUPAC Name |

methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQXEQYLQNNXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37BO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99438-28-5, 85134-98-1 |

Source

|

| Record name | (+)-B-Methoxydiisopinocampheylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-B-Methoxydiisopinocampheylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes (+)-B-Methoxydiisopinocampheylborane particularly useful in organic synthesis?

A1: (+)-B-Methoxydiisopinocampheylborane (Ipc2BOMe) has gained significant attention as a chiral auxiliary due to its ability to induce high enantioselectivity in various C-C bond-forming reactions. [] Derived from the naturally occurring and inexpensive chiral source, α-pinene, Ipc2BOMe offers a practical approach to access enantioenriched compounds, which are crucial building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. [, ]

Q2: Can you provide an example of how (+)-B-Methoxydiisopinocampheylborane is used to control stereochemistry in a reaction?

A2: One notable application is in the asymmetric allylmetallation of aldehydes. [] The (+)-B-allyldiisopinocampheylborane reagent, readily prepared from Ipc2BOMe, exhibits exceptional selectivity in adding an allyl group to aldehydes. This reaction provides a route to enantioenriched homoallylic alcohols, valuable intermediates in complex molecule synthesis. [] The chiral diisopinocampheylborane moiety effectively controls the facial approach of the aldehyde, leading to the preferential formation of one enantiomer over the other.

Q3: Are there established methods for preparing (+)-B-Methoxydiisopinocampheylborane?

A3: Yes, efficient methods have been developed to synthesize Ipc2BOMe. One common approach involves reacting (+)-α-pinene with borane tetrahydrofuran, followed by treatment with methanol. [] This procedure affords Ipc2BOMe in high purity and yield, making it readily accessible for research and industrial applications.

Q4: Beyond asymmetric allylmetallation, are there other reactions where (+)-B-Methoxydiisopinocampheylborane has proven beneficial?

A4: While best known for its role in allylmetallation chemistry, research suggests Ipc2BOMe could be a versatile chiral auxiliary for other asymmetric transformations. Further investigations exploring its potential in different reactions are ongoing. []

Q5: What are the limitations of using (+)-B-Methoxydiisopinocampheylborane as a chiral auxiliary?

A5: One limitation is the need for stoichiometric amounts of the chiral auxiliary, which can sometimes be a drawback in terms of atom economy. Additionally, the applicability of Ipc2BOMe might be limited to specific reaction types, and its compatibility with various functional groups requires careful consideration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

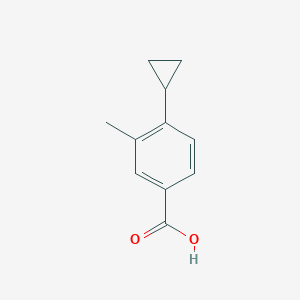

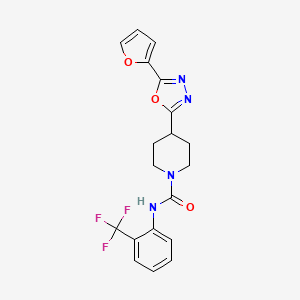

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)

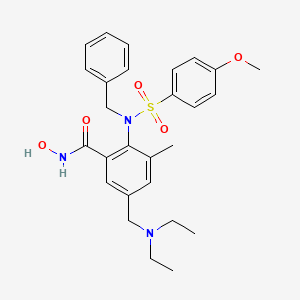

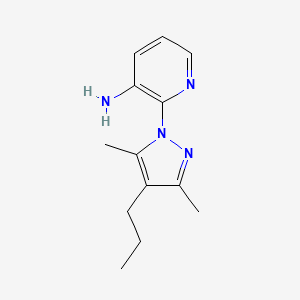

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)

![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)

![3,8-Dinitrobenzo[c]chromen-6-one](/img/structure/B2897196.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2897198.png)

![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)

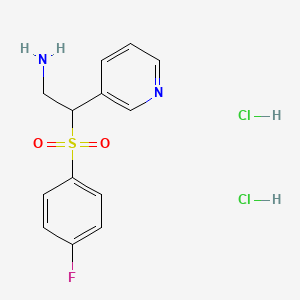

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)